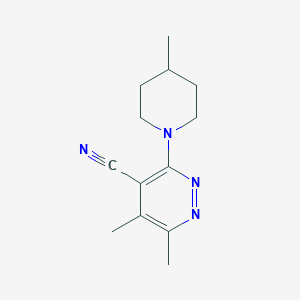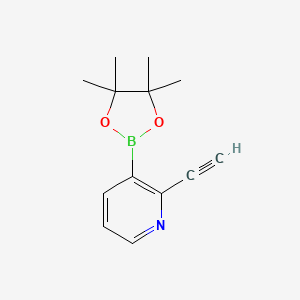![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylbenzoyl)valine is a synthetic compound that combines the structural features of valine, an essential amino acid, with a benzoyl group substituted with a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclohexylbenzoyl)valine typically involves the acylation of valine with 4-cyclohexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Valine+4-Cyclohexylbenzoyl chloride→(4-Cyclohexylbenzoyl)valine+HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of (4-cyclohexylbenzoyl)valine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (4-Cyclohexylbenzoyl)valine can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce functional groups like hydroxyl or ketone groups.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexyl ring can yield cyclohexanol or cyclohexanone derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its structural similarity to valine makes it a useful tool in studying protein synthesis and function.
Medicine: It may have potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of (4-cyclohexylbenzoyl)valine depends on its specific application. In biological systems, it may interact with enzymes and proteins similarly to valine, potentially affecting protein synthesis and function. The cyclohexylbenzoyl group may also introduce unique interactions with molecular targets, influencing the compound’s overall activity.
類似化合物との比較
Valine: An essential amino acid involved in protein synthesis.
Benzoylvaline: A compound with a benzoyl group attached to valine, lacking the cyclohexyl substitution.
Cyclohexylalanine: An amino acid derivative with a cyclohexyl group attached to alanine.
Uniqueness: (4-Cyclohexylbenzoyl)valine is unique due to the presence of both a cyclohexyl group and a benzoyl group attached to valine
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)



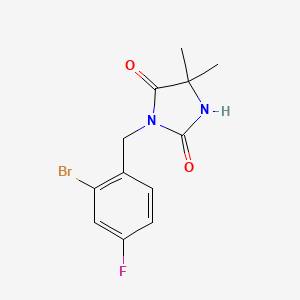
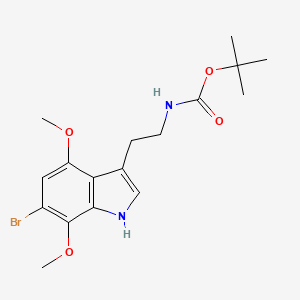

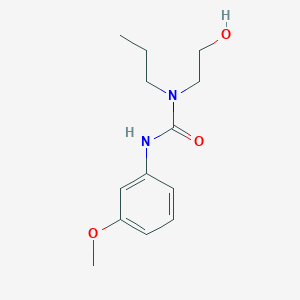
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
